Technical Monograph: (15E)-Tetracosenoic Acid (Trans-Nervonic Acid)
Technical Monograph: (15E)-Tetracosenoic Acid (Trans-Nervonic Acid)
Executive Summary
(15E)-Tetracosenoic acid (Trans-Nervonic Acid) is the geometric trans-isomer of the biologically critical lipid, Nervonic Acid (15Z). While the cis-isomer is a vital component of myelin sphingolipids and a biomarker for neurodegenerative disorders, the (15E) isomer serves primarily as a high-fidelity analytical standard , a biophysical probe for membrane fluidity studies, and a structural contaminant marker in pharmaceutical lipid production.
This guide details the physicochemical divergence between the (15E) and (15Z) isomers, provides a stereoselective synthesis workflow, and establishes a self-validating GC-MS protocol for their resolution—a critical quality attribute (CQA) in lipid nanoparticle (LNP) and API development.
Chemical Structure & Physicochemical Properties[1][2][3][4]
The stereochemistry of the double bond at the
Structural Divergence
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Cis (15Z): Introduces a "kink" in the hydrocarbon chain (approx. 30-40° bend). This disrupts packing, lowers the melting point, and increases membrane fluidity.
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Trans (15E): Maintains a quasi-linear structure similar to saturated fatty acids (like Lignoceric acid). This facilitates tighter packing (Van der Waals forces), raises the melting point, and rigidifies lipid bilayers.
Property Comparison Table
| Property | (15Z)-Tetracosenoic Acid (Nervonic) | (15E)-Tetracosenoic Acid (Trans-Nervonic) | Significance |
| CAS Number | 506-37-6 | 115863-91-7 | Unique identifier for procurement.[1] |
| Formula | Isomers share identical mass (MW 366.62).[2] | ||
| Melting Point | 42.5 – 43.0 °C | ~55 – 60 °C (Predicted*) | (15E) is solid at physiological temps; alters LNP stability. |
| Critical Micelle Conc. | Higher (more soluble) | Lower (aggregates easily) | Affects formulation homogeneity. |
| GC Elution (Polar) | Elutes Later | Elutes Earlier | Basis for chromatographic separation. |
| Biological Role | Myelin biosynthesis | Metabolic byproduct / Probe | (15E) is often non-functional in myelin. |
*Note: While specific experimental MP for pure (15E) varies in literature due to historical confusion with positional isomers (e.g., cis-17), trans-monoenes consistently melt 15-20°C higher than their cis counterparts due to acyl chain stacking.
Stereoselective Synthesis Protocol
To obtain high-purity (15E)-tetracosenoic acid for use as a standard, one cannot rely on partial hydrogenation (which yields mixed isomers). A Wittig-Schlosser modification is the gold standard for generating trans-alkenes selectively.
Synthesis Logic (Causality)
Standard Wittig reactions yield Z-alkenes. By adding a soluble lithium salt (LiBr) and performing a "Schlosser modification" (low temperature betaine formation followed by equilibration with phenyl lithium), the intermediate betaine isomerizes to the threo form, which eliminates to yield the E-alkene exclusively.
Workflow Visualization
Figure 1: Stereoselective synthesis pathway favoring the (E)-isomer via Schlosser-modified Wittig reaction.
Analytical Characterization: The Self-Validating Protocol
Distinguishing (15E) from (15Z) is the most critical task in lipid analysis. Standard C18 HPLC columns often fail to resolve these geometric isomers. Gas Chromatography (GC) with high-polarity capillary columns is the mandatory method.
Principle
Highly polar stationary phases (e.g., biscyanopropyl polysiloxane) interact strongly with the
Protocol: GC-FID/MS Separation
Objective: Quantify (15E) impurity in a (15Z) sample (or vice versa).
-
Derivatization (FAME Synthesis):
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Reagent: 14%
in Methanol. -
Condition: 70°C for 10 mins.
-
Why: Free fatty acids tail badly on GC. Methyl esters (FAMEs) volatilize cleanly.
-
-
Column Selection (Critical):
-
Recommended:CP-Sil 88 or SP-2560 (100m length recommended for baseline resolution).
-
Avoid: Standard DB-1 or DB-5 columns (cannot separate geometric isomers).
-
-
GC Conditions:
-
Validation Criteria (System Suitability):
-
Resolution (
): The valley between (15E) and (15Z) peaks must be . -
Elution Order: (15E) must elute before (15Z). If order is reversed, the column polarity is insufficient.
-
Analytical Decision Tree
Figure 2: Analytical decision tree for resolving 15-Tetracosenoic acid isomers.
Applications in Drug Development
Lipid Nanoparticles (LNPs)
In mRNA delivery formulations, the "phase transition temperature" (
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Role of (15E): Can be used as a "stiffening agent." By doping (15E) into a (15Z)-rich formulation, researchers can incrementally raise the
of the LNP, reducing leakage at storage temperatures while allowing release at endosomal pH.
Biomarker for Metabolic Stress
While (15Z) is synthesized by elongation of Oleic acid, (15E) is often a marker of:
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Dietary Intake: Consumption of hydrogenated oils.
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Free Radical Stress: Thiyl radicals can catalyze the cis-to-trans isomerization of membrane lipids (see "Free Radical Induced Cis-Trans Biotransformation" in references). Detecting (15E) in patient samples can indicate oxidative stress levels in neurodegenerative studies.
References
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Larodan Research Grade Lipids. (2025). 15(E)-Tetracosenoic acid | CAS 115863-91-7.[5][1][6] Retrieved from
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National Institute of Standards and Technology (NIST). (2025). 15-Tetracosenoic acid, methyl ester, (Z)- Mass Spectrum and Retention Indices. Retrieved from
- Chatgilialoglu, C., et al. (2014). Free Radical Induced Cis-Trans Biotransformation of Unsaturated Lipids. Chemical Reviews.
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Sigma-Aldrich. (2025). Supelco 37 Component FAME Mix & cis/trans FAME Standards. Retrieved from
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MedChemExpress. (2025). 15(E)-Tetracosenoic acid (trans-Nervonic acid) for LNP Research. Retrieved from
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Mjos, S. A. (2005). Properties of trans-isomers of eicosapentaenoic acid and docosahexaenoic acid methyl esters on cyanopropyl stationary phases. Journal of Chromatography A. (Foundational text on GC separation of LCFA isomers).
